3-hydroxy-2,2-dimethylpentanoic acid
Description
Properties
CAS No. |
74266-29-8 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.2 |
Purity |
95 |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of 3 Hydroxy 2,2 Dimethylpentanoic Acid
Putative Biosynthetic Routes in Biological Systems
The biosynthesis of 3-hydroxy-2,2-dimethylpentanoic acid is not explicitly detailed in current scientific literature. However, based on its structure—a hydroxylated and dimethylated pentanoic acid—its formation can be hypothesized to occur through enzymatic pathways analogous to those responsible for other branched and hydroxylated fatty acids.
The generation of 3-hydroxycarboxylic acids in biological systems often involves a series of enzymatic reactions that build and modify a carbon backbone. A plausible route for the synthesis of this compound involves the condensation of acyl-CoA precursors, followed by a stereospecific reduction. nih.gov This process is conceptually similar to pathways designed for the production of other 3-hydroxy acids. nih.gov
A key step in such a pathway would be the condensation of two acyl-CoA molecules, followed by the action of a ketoreductase to introduce the hydroxyl group at the C-3 position. The 2,2-dimethyl substitution pattern suggests a more complex assembly, possibly involving a specialized synthase capable of incorporating branched starter or extender units.
Polyketide synthases (PKSs) are a versatile family of enzymes known for their ability to produce a vast array of natural products, including many 3-hydroxycarboxylic acids. wikipedia.org These enzymes function in a manner analogous to fatty acid synthases, iteratively condensing small carboxylic acid units to build a polyketide chain. nih.gov PKSs are classified into three types, with Type I PKSs being large, modular enzymes particularly adept at generating complex polyketides. wikipedia.org
The modular nature of Type I PKSs allows for a "production line" approach to biosynthesis. Each module is responsible for one cycle of chain extension and can contain a variety of domains that modify the growing chain, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains. wikipedia.orgnih.gov The presence of a KR domain is essential for the formation of the hydroxyl group characteristic of 3-hydroxycarboxylic acids. wikipedia.orgnih.gov
Engineered PKSs have demonstrated the capacity to produce over 150 different 3-hydroxycarboxylic acids, highlighting the adaptability of these enzymatic systems. wikipedia.org It is conceivable that a specific PKS, either naturally occurring or engineered, could assemble this compound from appropriate starter and extender units. The biosynthesis of the erythromycin (B1671065) aglycone, 6-deoxyerythronolide B, is a well-studied example of a complex polyketide built by a modular PKS, showcasing the potential for generating diverse structures. nih.gov
| Enzyme/System | Function | Relevance to this compound |
| Polyketide Synthase (PKS) | Catalyzes the biosynthesis of polyketides from simple acyl-CoA precursors. wikipedia.orgnih.gov | A putative PKS could assemble the carbon backbone of this compound. |
| Ketoreductase (KR) | A domain within a PKS module that reduces a β-keto group to a β-hydroxy group. wikipedia.orgnih.gov | Essential for the formation of the 3-hydroxy group. |
| Acyltransferase (AT) | A domain within a PKS module that selects the acyl-CoA extender unit. wikipedia.org | Would be responsible for incorporating the necessary carbon units. |
| Thioesterase (TE) | Catalyzes the release of the final polyketide chain from the PKS. | A necessary final step in the biosynthetic pathway. |
Table 1: Putative Enzymatic Machinery in the Biosynthesis of this compound
Biotransformation and Degradation Pathways of this compound
Information regarding the specific biotransformation and degradation of this compound is not available. However, insights can be gained from studies on the microbial catabolism of other branched-chain hydroxy acids and related compounds.
Branched-chain hydroxy acids (BCHAs) are known metabolites produced by various bacteria, particularly lactic acid bacteria. nih.gov These compounds are derived from the catabolism of branched-chain amino acids (BCAAs). For instance, 2-hydroxyisocaproic acid is derived from leucine. While this pathway describes the formation of 2-hydroxy acids, it highlights the microbial capacity to process branched-chain structures. The degradation of such compounds would likely involve oxidation of the hydroxyl group and subsequent cleavage of the carbon chain, though specific enzymes for this compound have not been identified.
The degradation of hydroxy acids in cellular systems often involves dehydrogenases that oxidize the hydroxyl group to a keto group. In the context of fatty acid metabolism, 3-hydroxyacyl-CoA dehydrogenase is a key enzyme in the β-oxidation pathway. A similar enzyme could potentially act on a CoA-activated form of this compound.
Furthermore, studies on the metabolic origin of urinary 3-hydroxy dicarboxylic acids suggest that 3-hydroxy monocarboxylic acids can undergo ω-oxidation to form dicarboxylic acids, which are then further metabolized. chegg.com This suggests a potential route for the initial steps of degradation for longer-chain 3-hydroxy acids, which could be analogous for shorter, branched structures.
Identification and Characterization of Metabolic Intermediates and Precursors in Natural Systems Research
Specific metabolic intermediates and precursors for the biosynthesis of this compound have not been identified in natural systems. However, based on the principles of polyketide biosynthesis, we can propose likely candidates.
The biosynthesis would require a specific starter unit and extender units in their coenzyme A (CoA) activated forms. The backbone of this compound could theoretically be assembled from propionyl-CoA as a starter unit, followed by an extension with a modified four-carbon unit or two successive extensions with malonyl-CoA, with methylation events occurring at the C-2 position. The dimethyl group at the C-2 position is unusual and would likely require a specialized enzymatic mechanism, possibly involving one or more methyltransferases.
In the context of branched-chain amino acid catabolism, which produces other branched-chain hydroxy acids, the precursors are the amino acids themselves. nih.gov However, the structure of this compound does not directly correspond to the carbon skeleton of common proteinogenic amino acids.
| Putative Precursor/Intermediate | Potential Role in Biosynthesis | Analogous Pathway |
| Propionyl-CoA | Could serve as the starter unit for the polyketide chain. | Polyketide biosynthesis nih.gov |
| Malonyl-CoA | A common extender unit in polyketide and fatty acid synthesis. nih.gov | Polyketide and fatty acid biosynthesis nih.gov |
| Methylmalonyl-CoA | An extender unit that introduces a methyl branch. | Polyketide biosynthesis nih.gov |
| Isobutyryl-CoA | A branched starter unit derived from valine catabolism. | Branched-chain fatty acid synthesis |
| 3-keto-2,2-dimethylpentanoyl-CoA | The direct precursor that would be reduced to form the final product. | 3-hydroxy acid biosynthesis nih.gov |
Table 2: Hypothetical Precursors and Intermediates for this compound Biosynthesis
Enzymology and Mechanistic Studies Involving 3 Hydroxy 2,2 Dimethylpentanoic Acid
Characterization of Enzymes Interacting with 3-hydroxy-2,2-dimethylpentanoic acid
There is no published research identifying or characterizing any enzymes that specifically interact with this compound. Consequently, information on the substrate specificity, catalytic mechanisms, inhibition, or modulation of any relevant enzymes is not available.
No enzymes have been identified that utilize this compound as a substrate. Therefore, no data exists on the substrate specificity or the catalytic mechanisms of any enzyme in relation to this compound.
There are no studies available that investigate the inhibitory or modulatory effects of this compound on any enzyme in in vitro systems. As a result, no data on its potential as an enzyme inhibitor or modulator can be presented.
Structural Basis of Enzyme-3-hydroxy-2,2-dimethylpentanoic acid Interactions
As no enzymes have been identified that interact with this compound, there are no structural studies, such as X-ray crystallography or NMR spectroscopy, that elucidate the structural basis of any such interactions.
Chemical Synthesis and Derivatization of 3 Hydroxy 2,2 Dimethylpentanoic Acid and Analogues
Modern Synthetic Methodologies for 3-hydroxy-2,2-dimethylpentanoic acid
The aldol reaction is a cornerstone of carbon-carbon bond formation and a widely studied strategy for producing β-hydroxy carbonyl compounds. thieme-connect.de This reaction can be adapted to synthesize α,α-disubstituted-β-hydroxy acids. A key approach involves the reaction of a tertiary enolate with an appropriate aldehyde.
An efficient methodology has been developed for creating α,α-dimethyl-β-hydroxy carbonyl scaffolds, which are common in bioactive natural products. nih.gov This involves a tertiary aldol reaction that can be applied to synthesize analogues of this compound. For instance, the synthesis of (S)- and (R)-3-hydroxy-2,2-dimethylhexanoic acid, an analogue of the target molecule, was achieved using this method with butanal as the aldehyde. nih.gov The general aldol reaction produces a β-hydroxy carbonyl compound in what is termed an aldol addition; this can be followed by a dehydration step to form an α,β-unsaturated carbonyl, a process known as aldol condensation. thieme-connect.de
Grignard reagents offer a robust method for the synthesis of carboxylic acids through carboxylation. libretexts.org This pathway involves the reaction of a highly nucleophilic organomagnesium halide (Grignard reagent) with the electrophilic carbon of carbon dioxide. The initial product is a halomagnesium carboxylate salt, which upon treatment with a strong aqueous acid, yields the final carboxylic acid. libretexts.org This method is advantageous as it adds an additional carbon atom to the starting alkyl or aryl halide. libretexts.org
For the synthesis of this compound, a potential Grignard-based route would involve the formation of a Grignard reagent from a suitable precursor, followed by its reaction with carbon dioxide. A limitation of this method is the incompatibility of Grignard reagents with acidic protons, such as those in hydroxyl groups, which would need to be protected during the reaction sequence. libretexts.org
An alternative strategy involves the use of Weinreb amides, which serve as effective acylating agents for organomagnesium reagents to produce ketones. mdpi.com This could be used to synthesize a β-hydroxy ketone precursor, which could then be further transformed into the desired carboxylic acid. mdpi.com
Oxidative and reductive methods are crucial for the interconversion of functional groups and are integral to the synthesis of hydroxy acids. The synthesis of various hydroxycarboxylic acids can be achieved through the reduction of precursor oxo-acids using reagents like sodium borohydride. researchgate.net For example, ω-hydroxynonanoic acid can be prepared in good yield by the reduction of 9-oxononanoic acid. researchgate.net This principle can be applied to the synthesis of this compound, where a corresponding β-keto acid or ester could be selectively reduced to the desired β-hydroxy acid.
Conversely, oxidative cleavage of C-C bonds can generate carboxylic acids. researchgate.netresearchgate.net For instance, the oxidation of diols with periodate is a known method for producing acids. researchgate.net While less direct for the target molecule, specific oxidative pathways, such as the oxidative hydroxylation of α-hydroxy-β-oxophosphonates, can lead to the generation of acids through C-C bond cleavage. researchgate.net
Controlling the stereochemistry at the C3 hydroxyl group is a critical aspect of synthesizing this compound. Asymmetric synthesis is essential for producing enantiomerically pure compounds, which is often crucial for their biological activity. Strategies to achieve this include the use of chiral auxiliaries and enantioselective catalysis.
Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed and potentially recycled. Evans' oxazolidinone auxiliaries are widely used for this purpose. nih.gov
An efficient synthesis of α,α-dimethyl-β-hydroxy carbonyl fragments has been developed using a tertiary aldol reaction with an Evans' chiral auxiliary to control the stereochemistry at the β-hydroxy carbon. nih.gov This methodology has been successfully applied to determine the absolute stereochemistry of several natural products. nih.gov For example, the synthesis of (S)- and (R)-3-hydroxy-2,2-dimethylhexanoic acid was accomplished using this strategy. nih.gov
| Entry | Starting Auxiliary | Aldehyde | Product | Yield (%) |
| 1 | (S)-4-benzyl-2-oxazolidinone derivative | Butanal | (S)-3-hydroxy-2,2-dimethylhexanoic acid | 54 |
| 2 | (R)-4-benzyl-2-oxazolidinone derivative | Butanal | (R)-3-hydroxy-2,2-dimethylhexanoic acid | 35 |
Table 1: Synthesis of 3-hydroxy-2,2-dimethylhexanoic acid enantiomers using Evans' chiral auxiliaries. Data sourced from nih.gov.
Other chiral auxiliaries have also been employed in the asymmetric synthesis of analogues. In a one-pot asymmetric synthesis of esters of (+)- and (−)-3-[2-(6-hydroxynaphthyl)]-2,2-dimethylpentanoic acid, (−)-menthyl and (−)-8-phenylmenthyl were used as chiral auxiliaries. arkat-usa.org
| Chiral Auxiliary | Yield of Diastereomers (%) | Diastereomeric Excess (de) (%) |
| (−)-menthyl | 77 | 0 (no stereoselectivity) |
| (−)-8-phenylmenthyl | 77 | 26 |
Table 2: Asymmetric synthesis of a this compound analogue using different chiral auxiliaries. Data sourced from arkat-usa.org.
Enantioselective catalysis offers an alternative to stoichiometric chiral auxiliaries, where a small amount of a chiral catalyst is used to generate large quantities of an enantioenriched product. This approach is often more atom-economical.
A modern approach involves photoredox/nickel dual catalysis for the enantioselective decarboxylative acylation of α-hydroxy acids with aliphatic carboxylic acids. nih.gov This method provides efficient access to enantioenriched α-oxygenated ketones, which can serve as precursors to chiral β-hydroxy acids. The reaction exhibits broad substrate scope and excellent enantioselectivity, reaching up to 99% enantiomeric excess (ee). nih.gov The advantage of this reaction is its use of renewable feedstocks and the avoidance of precious metal photocatalysts. nih.gov While racemic syntheses often necessitate a resolution process to separate enantiomers, which can at best yield 50% of the desired product, enantioselective catalysis can directly produce the desired enantiomer in high yield and purity. arkat-usa.org
Stereoselective Synthesis of this compound Stereoisomers
Synthesis of Research Probes and Analogues for Biochemical Investigations
The chemical structure of this compound offers a versatile scaffold for the synthesis of various derivatives and analogues. These modified compounds are instrumental as research probes to investigate and understand complex biochemical pathways and to conduct structure-activity relationship (SAR) studies in non-pharmacological research contexts.
Derivatives for Biological Mechanism Elucidation
The synthesis of derivatives of 3-hydroxy-2,2-dimethylalkanoic acids, where the core structure is systematically modified, provides essential tools for elucidating biological mechanisms. By altering specific functional groups, researchers can probe molecular interactions and identify key structural features required for a particular biological effect.
A notable example of this approach is the synthesis of a series of derivatives based on the structurally related compound, methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate. These derivatives were created to investigate their activity as histone deacetylase (HDAC) inhibitors. The synthetic strategies involved modifications at the ester, acid, and amide functionalities of the molecule.
The initial methyl ester was subjected to saponification to yield the corresponding carboxylic acid and to hydrazinolysis to produce the hydrazide. Further derivatization of the carboxylic acid and hydrazide with various amines and amino acid esters, using coupling agents like dicyclohexylcarbodiimide (DCC), led to the formation of a diverse library of N-alkyl amides and alkanoate esters. Additionally, the parent ester was converted to a trichloroacetimidate or acetate, which then reacted with C-active nucleophiles to generate analogues with different aryl groups at the 3-position. rsc.org
These synthetic efforts resulted in a range of compounds with varied chemical properties, which were then used to study their antiproliferative and apoptotic activities, thereby helping to elucidate the structural requirements for their biological action. rsc.org
Another strategy for creating derivatives for biochemical investigation involves chemical tagging for analytical purposes. For instance, derivatization techniques are employed to enhance the detection and identification of hydroxylated fatty acids in complex biological samples using methods like liquid chromatography-mass spectrometry (LC-MS). The hydroxyl and carboxyl groups can be modified with reagents that improve ionization efficiency or introduce a unique mass tag, facilitating their identification and quantification in metabolomic studies.
Table 1: Examples of Synthesized Derivatives Based on a 3-hydroxy-2,2-dimethylalkanoate Scaffold for Biochemical Investigation
| Derivative Type | Modification | Synthetic Precursor | Purpose of Derivatization |
| Carboxylic Acid | Saponification of the methyl ester | Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | To assess the role of the free carboxyl group in biological activity. |
| Hydrazide | Hydrazinolysis of the methyl ester | Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | To create an intermediate for further coupling reactions. |
| N-Alkyl Amides | DCC coupling of the carboxylic acid with various amines | 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid | To explore the effect of different substituents on the amide nitrogen on biological function. |
| Alkanoate Esters | Azide coupling of the hydrazide with amino acid esters | 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid hydrazide | To investigate the impact of incorporating amino acid moieties. |
| 3-Aryl Analogues | Reaction of trichloroacetimidate with C-active nucleophiles | Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate trichloroacetimidate | To study the influence of different aromatic substituents at the 3-position. |
Analogues for Structural Activity Relationship (SAR) Studies in Non-Pharmacological Contexts
Structure-Activity Relationship (SAR) studies are fundamental in understanding how the chemical structure of a molecule relates to its biological or biochemical activity. In a non-pharmacological context, this could involve investigating interactions with enzymes, receptors, or other biological macromolecules to probe their function or mechanism. The synthesis of analogues of this compound with systematic structural modifications is key to these studies.
The design of analogues for SAR studies typically involves a systematic alteration of different parts of the lead molecule. For this compound, these modifications can be categorized into three main areas:
Modification of the Carboxylic Acid Group: The carboxylic acid can be converted to various esters, amides, or even replaced with other acidic functional groups like a tetrazole. This helps to determine the importance of the acidity and the steric and electronic properties of this group for a given interaction.
Modification of the Hydroxyl Group: The hydroxyl group can be acylated to form esters, alkylated to form ethers, or its stereochemistry can be inverted. These changes probe the role of the hydroxyl group as a hydrogen bond donor or acceptor and the importance of its spatial orientation.
Modification of the Alkyl Chain: The pentyl group can be shortened, lengthened, branched, or cyclic structures can be introduced. The gem-dimethyl group at the 2-position can also be altered to explore the steric requirements of the binding pocket or active site being studied.
By synthesizing these analogues and evaluating their effects in a relevant biochemical assay, a SAR profile can be constructed. This profile provides valuable information on the key molecular features responsible for the observed activity, guiding the design of more potent or specific molecular probes.
Table 2: Conceptual Analogues of this compound for SAR Studies
| Analogue Class | Structural Modification | Rationale for SAR Study |
| Carboxyl Group Analogues | Methyl Ester, Ethylamide, N-Benzylamide | To investigate the necessity of the acidic proton and the tolerance for steric bulk at the carboxyl terminus. |
| Hydroxyl Group Analogues | O-Acetyl ester, O-Methyl ether, Inversion of stereochemistry (if chiral) | To determine the role of the hydroxyl group as a hydrogen bond donor/acceptor and the importance of its stereochemical orientation. |
| Alkyl Chain Analogues | 3-hydroxy-2,2-dimethylbutanoic acid (shorter chain), 3-hydroxy-2,2-dimethylhexanoic acid (longer chain) | To probe the optimal chain length for the interaction being studied. |
| Gem-Dimethyl Group Analogues | 3-hydroxy-2-methylpentanoic acid, 3-hydroxy-2-ethyl-2-methylpentanoic acid | To assess the steric tolerance at the alpha-position to the carboxyl group. |
Advanced Analytical Methodologies for 3 Hydroxy 2,2 Dimethylpentanoic Acid Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool for isolating and measuring 3-hydroxy-2,2-dimethylpentanoic acid. The choice of technique depends on the specific analytical goal, such as separating stereoisomers or profiling metabolites.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) for Stereoisomer Analysis
The analysis of stereoisomers, which are molecules with the same chemical formula but different three-dimensional arrangements of atoms, is critical in many biological studies. Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying the different stereoisomers of chiral compounds like this compound.
Although direct studies on this compound are not extensively detailed in the provided results, the principles of the technique can be illustrated through the analysis of similar compounds. For instance, the synthesis and GC-MS analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid have been successfully performed. nih.gov This process typically involves the use of a chiral stationary phase within the GC column, which interacts differently with each enantiomer, leading to their separation before they enter the mass spectrometer for detection and identification. Similarly, challenges in separating isomers like 2- and 3-hydroxyglutaric acid by GC-MS in clinical analyses highlight the importance of method development, such as modifying temperature gradients to achieve separation. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for metabolite profiling, also known as metabolomics, which aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. nih.gov This technique is particularly well-suited for analyzing compounds like this compound in complex biological fluids. nih.govyoutube.com
LC-MS combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry. nih.gov This combination is ideal for analyzing polar and non-volatile compounds that are not easily handled by GC-MS without derivatization. nih.gov In the context of metabolic studies, LC-MS can be used to obtain a holistic profile of metabolites from samples like plasma, serum, or tissue extracts. nih.govyoutube.com For example, LC-MS/MS has become a leading technology for profiling vitamin D metabolites, demonstrating its accuracy and sensitivity. nih.gov The versatility of LC-MS allows for various workflows, including targeted analysis of specific compounds or untargeted global profiling to discover new biomarkers or metabolic pathways. youtube.com
Table 1: Comparison of Chromatographic Techniques
| Feature | Chiral Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
|---|---|---|
| Primary Application | Separation and analysis of stereoisomers. nih.govsigmaaldrich.com | Comprehensive metabolite profiling in biological samples. nih.govyoutube.com |
| Sample Volatility | Requires volatile or derivatized compounds. | Suitable for a wide range of polar and non-volatile compounds. nih.gov |
| Separation Principle | Differential partitioning between a mobile gas phase and a stationary phase (often chiral). | Differential partitioning between a liquid mobile phase and a solid stationary phase. youtube.com |
| Key Advantage | Excellent for separating enantiomers. | High sensitivity, specificity, and applicability to complex biological matrices. nih.govnih.gov |
Spectroscopic Approaches for Structural Elucidation
Spectroscopic techniques are essential for determining the precise chemical structure of molecules. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, along with high-resolution mass spectrometry, provide detailed information about the functional groups, connectivity, and elemental composition of this compound.
Application of Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Characterization
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, complementary methods for elucidating molecular structure. orgosolver.comchegg.com
Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. orgosolver.com Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. For this compound, the IR spectrum would be expected to show a broad absorption band around 3300 cm⁻¹ corresponding to the O-H stretch of the hydroxyl group and the carboxylic acid, and a strong absorption band around 1700 cm⁻¹ for the C=O stretch of the carboxylic acid group. orgosolver.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. mdpi.com By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity of atoms can be determined. dergipark.org.tr For this compound, distinct signals would be observed for the protons of the methyl groups, the methylene (B1212753) group, the methine group attached to the hydroxyl group, and the acidic proton of the carboxylic acid, allowing for a complete structural assignment. orgosolver.com
High-Resolution Mass Spectrometry for Molecular Formula Confirmation in Complex Research Matrices
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to several decimal places. libretexts.org This precision allows for the unambiguous determination of a compound's elemental formula. libretexts.orgkg.ac.rs While low-resolution mass spectrometry might show two different compounds as having the same integer mass, HRMS can distinguish between them based on the slight mass differences between their constituent atoms (e.g., ¹²C, ¹H, ¹⁶O). libretexts.org This capability is invaluable for confirming the molecular formula of this compound (C₇H₁₄O₃) and differentiating it from other potential compounds in a complex sample. kg.ac.rsosti.gov The use of tandem mass spectrometry (MS/MS) with HRMS can further enhance confidence in formula determination by analyzing the fragmentation patterns of the molecule. kg.ac.rs
Table 2: Spectroscopic Data for Structural Analysis
| Technique | Information Provided | Expected Features for this compound |
|---|---|---|
| Infrared (IR) Spectroscopy | Identification of functional groups. orgosolver.com | Broad O-H stretch (~3300 cm⁻¹), C=O stretch (~1700 cm⁻¹). orgosolver.com |
| Nuclear Magnetic Resonance (NMR) | Detailed map of the carbon-hydrogen framework. mdpi.comdergipark.org.tr | Distinct signals for methyl, methylene, methine, and carboxylic acid protons. orgosolver.com |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass measurement and molecular formula confirmation. libretexts.orgkg.ac.rs | Precise mass corresponding to the elemental formula C₇H₁₄O₃. nih.govnih.gov |
Novel Sample Preparation and Derivatization Strategies for Enhanced Research Analysis
The sensitivity and reliability of chromatographic analyses can often be improved through specific sample preparation and derivatization strategies. Derivatization is the process of chemically modifying a compound to produce a new compound that has properties better suited for a given analytical technique.
For carboxylic acids like this compound, derivatization is often employed to increase their volatility for GC-MS analysis or to enhance their ionization efficiency for LC-MS analysis. A study demonstrated a simple and practical derivatization procedure for carboxylic acids using reagents like 2-picolylamine (PA) in the presence of 2,2'-dipyridyl disulfide and triphenylphosphine. nih.gov This method significantly increased the detection responses in LC-ESI-MS/MS by 9 to 158-fold, allowing for the detection of trace amounts of acids in biological samples. nih.gov The resulting derivatives showed high responsiveness in positive-ion electrospray ionization and produced characteristic fragment ions in MS/MS, enabling sensitive and selective detection. nih.gov Another approach involves using 2-hydrazinoquinoline (B107646) as a derivatization agent, which is particularly useful for the LC-MS-based analysis of short-chain carboxylic acids in biological samples by improving chromatographic performance. nih.gov
Theoretical and Computational Studies of 3 Hydroxy 2,2 Dimethylpentanoic Acid
Molecular Modeling and Conformational Analysis
Molecular modeling of 3-hydroxy-2,2-dimethylpentanoic acid involves the use of computational methods to predict its three-dimensional structure and the various spatial arrangements, or conformations, it can adopt. Conformational analysis is crucial as the molecule's shape dictates its physical properties and biological activity.
The flexibility of this compound arises from the rotation around its single carbon-carbon bonds. A theoretical conformational analysis is performed to identify the molecule's most stable conformers, which correspond to energy minima on its potential energy surface. For a substituted alkane chain like this, key conformations include staggered and eclipsed arrangements. Staggered conformations, where substituents on adjacent carbons are maximally separated, are generally lower in energy than eclipsed conformations, where they are aligned.
Table 1: Hypothetical Relative Energies of this compound Conformers This table illustrates the type of data generated from a conformational analysis. Specific values require dedicated quantum chemical calculations.
| Conformation (around C2-C3 bond) | Dihedral Angle (approx.) | Relative Energy (kJ/mol) | Notes |
|---|---|---|---|
| Anti | 180° | 0 (Global Minimum) | Typically the most stable conformation due to minimized steric hindrance. |
| Gauche | ± 60° | > 0 | Higher in energy than anti, but may be stabilized by intramolecular hydrogen bonding. |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations provide profound insights into the electronic structure and inherent reactivity of this compound. Methods such as Density Functional Theory (DFT) and Møller-Plesset (MP) perturbation theory are used to solve the molecular Schrödinger equation, yielding information on electron distribution, molecular orbitals, and thermodynamic properties. nih.govscispace.com
These calculations can determine the optimized molecular geometry, corresponding to the lowest energy structure, and predict various properties. scispace.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Furthermore, Natural Bond Orbital (NBO) analysis can be performed to understand charge distribution, revealing the effective atomic charges on each atom within the molecule. nih.gov This information helps to identify electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents. For this compound, such calculations would likely show significant negative charge localized on the oxygen atoms of the carboxyl and hydroxyl groups, making them sites for electrophilic attack.
Table 2: Representative Data from Quantum Chemical Calculations This table shows examples of parameters that would be calculated for this compound using methods like DFT.
| Parameter | Description | Hypothetical Value |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | +1.2 eV |
| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | 7.7 eV |
| Dipole Moment | Measure of the overall polarity of the molecule | 2.1 Debye |
| Effective Charge on O (Carboxyl) | NBO-calculated partial charge on a carboxyl oxygen atom | -0.75 e |
In silico Prediction of Molecular Interactions with Biological Targets
In silico (computational) methods are powerful tools for predicting the potential biological targets of a molecule like this compound. biotechnologia-journal.org This process, often called target fishing or reverse docking, helps to elucidate a compound's mechanism of action or identify new therapeutic applications. unipi.it These strategies are broadly classified into ligand-based and receptor-based approaches. unipi.it
Ligand-based methods utilize the principle of molecular similarity, comparing the query molecule to large databases of compounds with known biological activities. unipi.it Web servers and software like SwissTargetPrediction, PASS, and SEA (Similarity Ensemble Approach) predict a spectrum of potential protein targets based on the chemical features of this compound. scispace.comresearchgate.net A consensus score, derived from combining the results of multiple independent tools, can increase the reliability of the predictions. biorxiv.org
Receptor-based methods, primarily molecular docking, involve computationally placing the this compound molecule into the three-dimensional structure of a potential protein target's binding site. mdpi.com Docking algorithms generate numerous possible binding poses and use scoring functions to estimate the binding affinity, typically expressed as a free energy of binding (kcal/mol). nih.govnih.gov This allows for the ranking of potential targets and provides a structural hypothesis for the molecular interaction, highlighting key hydrogen bonds or hydrophobic interactions. nih.gov
Table 3: Illustrative In Silico Target Prediction Consensus Score This table demonstrates how results from multiple prediction tools could be combined to identify high-confidence targets for this compound.
| Potential Protein Target | SwissTargetPrediction | SEA | SuperPred | Consensus Score |
|---|---|---|---|---|
| Carbonic Anhydrase II | Predicted | Predicted | Not Predicted | 2 |
| 5-Lipoxygenase | Not Predicted | Predicted | Not Predicted | 1 |
| Aldo-Keto Reductase Family | Predicted | Predicted | Predicted | 3 |
Parity-Violating Energy Differences and Chiral Origins in Related Compounds
This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. According to the traditional laws of electromagnetism, enantiomers should be energetically identical. nih.gov However, the electroweak interaction, one of the fundamental forces of nature, violates parity (P) symmetry. ethz.ch This violation leads to a minute, yet theoretically real, energy difference between the two enantiomers of a chiral molecule. nih.govrsc.org This is known as the Parity-Violating Energy Difference (PVED). mdpi.com
The PVED is incredibly small, with theoretical calculations placing it in the order of 10⁻¹¹ to 10⁻¹⁰ J·mol⁻¹, which is many orders of magnitude smaller than typical chemical bond energies. nih.govrsc.org While it has been measured in atoms, the experimental detection of PVED in chiral molecules remains a significant challenge in modern physical chemistry. ethz.ch
The existence of PVED has profound implications for the origin of life, specifically the phenomenon of biomolecular homochirality—the exclusive use of one enantiomeric form of building blocks in all known life (e.g., L-amino acids and D-sugars). rsc.org One hypothesis suggests that the slight energy stabilization of one enantiomer over the other, provided by the PVED, could have been amplified over evolutionary timescales, leading to the observed biological preference. Beta-hydroxy acids, as a class of chiral compounds, are relevant to this discussion. aestheticskinblog.comwikipedia.org Studies exploring the origins of biological chirality have considered the role of natural beta-decay as a source of polarized electrons that could selectively interact with one enantiomer, potentially linking the fundamental asymmetry of the universe to the asymmetry of life. nasa.gov The study of PVED in molecules like this compound and its relatives contributes to this fundamental area of science, bridging particle physics, chemistry, and biology. nih.gov
Biological System Research Applications of 3 Hydroxy 2,2 Dimethylpentanoic Acid
Investigations in Microbial Physiology and Metabolic Engineering
Engineered Microbial Systems for 3-hydroxycarboxylic Acid Production
There are no published studies detailing the engineering of microbial systems for the production of 3-hydroxy-2,2-dimethylpentanoic acid. The focus of metabolic engineering in the context of 3-hydroxycarboxylic acids has been on industrially significant platform chemicals, which does not currently include this specific compound.
Roles in Non-Human Animal Models for Basic Biological Understanding
Metabolic Investigations in Rodent Models
Specific metabolic investigations of this compound in rodent models have not been reported in the available scientific literature. While studies on the metabolism of other dimethylated compounds, such as dimethylarsinic acid, have been conducted in mice, these are not structurally related to this compound and their metabolic pathways are distinct. nih.gov Research has also been conducted on the role of short-chain fatty acids in metabolic conditions in mice, but this is a broader class of compounds. nih.gov Similarly, the metabolism of other branched-chain fatty acids, like 2-methyl-3-hydroxybutyryl-CoA, is a subject of research, particularly in the context of certain metabolic disorders, but this does not directly inform on the metabolism of this compound. mdpi.com
In Vitro Cellular System Studies, including Cell Signaling and Antioxidant Properties
There is a lack of specific research on the direct effects of this compound in in vitro cellular systems, including its potential roles in cell signaling or its antioxidant properties.
Some research has explored the biological activities of structurally related but distinct molecules. For instance, derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have been synthesized and shown to selectively inhibit the proliferation of colon cancer cells in vitro. rsc.org These studies indicated that the compounds might act through the HSP90 and TRAP1 mediated signaling pathway. rsc.org However, these findings cannot be directly extrapolated to this compound due to significant structural differences.
The antioxidant properties of short-chain fatty acids, in general, are an area of active research, with some studies suggesting their effects are mediated through the interplay with gut microbiota and the activation of pathways like Nrf2. mdpi.comnih.gov However, specific data on the antioxidant capacity of this compound is not available.
Research as a Component of Natural Products or Complex Molecules
There are no definitive reports identifying this compound as a component of a natural product or a more complex molecule. While it is plausible that such branched hydroxy fatty acids exist in nature, they have not been specifically isolated and characterized from a natural source according to the available literature. General statements in chemical literature suggest that structurally related compounds, like 3-hydroxy-2,2-dimethylpentanedioic acid, can serve as intermediates in the synthesis of complex organic molecules and may be found as bioactive components in natural products, but specific examples for the target compound are lacking. Of note, the related but structurally simpler compound, 3-hydroxy-2,2-dimethylpropionic acid, has been reported to be found in Nicotiana tabacum (tobacco). nih.gov
Identification in Marine Cyanobacterial Metabolites and Depsipeptides
Research into the secondary metabolites of marine cyanobacteria has revealed the presence of a unique structural unit, 4-amino-2,2-dimethyl-3-oxopentanoic acid (often abbreviated as Ibu). si.edunih.gov This moiety is a derivative of pentanoic acid with geminal dimethyl groups at the C2 position and a ketone at C3, differing from this compound by the oxidation state at the C3 position and an amino group at C4.
This structural unit has been identified in a class of potent cytotoxic depsipeptides known as lyngbyastatins, which are produced by cyanobacteria of the genera Lyngbya and Okeania. si.eduhawaii.edunih.gov Specifically, lyngbyastatin 1 and its homologue, lyngbyastatin 3, isolated from Lyngbya majuscula and an Okeania species, incorporate the 4-amino-2,2-dimethyl-3-oxopentanoic acid unit. si.edunih.gov The isolation of these compounds from marine cyanobacteria underscores the role of these microorganisms as prolific sources of novel and structurally complex bioactive molecules. hawaii.educore.ac.uk
The presence of this unit was confirmed through chemical degradation and extensive spectroscopic analysis of the parent compounds. si.edunih.gov Interestingly, studies have shown that the 4-amino-2,2-dimethyl-3-oxopentanoic acid unit in these natural products can exist as a mixture of epimers at the C4 position, which complicated initial structure elucidation efforts. si.eduhawaii.edu
Structural Units in Biosynthetically Derived Compounds
The 4-amino-2,2-dimethyl-3-oxopentanoic acid moiety serves as a critical building block in the non-ribosomal peptide synthetase (NRPS) or mixed polyketide synthase (PKS)-NRPS biosynthetic pathways that produce the lyngbyastatins. hawaii.edunih.gov These complex enzymatic machineries assemble various amino and hydroxy acids into larger, often cyclic or depsipeptide, structures.
The lyngbyastatins, including lyngbyastatin 1 and 3, are part of the dolastatin 11/12 class of depsipeptides. nih.gov The biosynthesis of these molecules involves the incorporation of several unusual amino acid residues, with 4-amino-2,2-dimethyl-3-oxopentanoic acid being a particularly noteworthy example of a modified polyketide-derived unit. hawaii.edunih.gov The biosynthetic gene cluster (BGC) responsible for producing lyngbyastatins has been identified, shedding light on the enzymatic steps that lead to the formation and incorporation of this unique pentanoic acid derivative. nih.gov The presence of this structural unit is a defining characteristic of this subclass of potent cytotoxic agents. si.edunih.gov
Below is a table summarizing the key compounds containing the related 4-amino-2,2-dimethyl-3-oxopentanoic acid unit.
| Compound Name | Containing Structural Unit | Source Organism(s) | Reference(s) |
| Lyngbyastatin 1 | 4-amino-2,2-dimethyl-3-oxopentanoic acid (Ibu) | Lyngbya majuscula, Okeania sp. | si.edunih.govnih.gov |
| Lyngbyastatin 3 | 4-amino-2,2-dimethyl-3-oxopentanoic acid (Ibu) | Lyngbya majuscula, Okeania sp. | si.edunih.govhawaii.edu |
| Dolastatin 12 | 4-amino-2,2-dimethyl-3-oxopentanoic acid (Ibu) | Lyngbya majuscula / Schizothrix calcicola | si.edunih.gov |
| Majusculamide C | 4-amino-2,2-dimethyl-3-oxopentanoic acid (Ibu) | Lyngbya majuscula | si.edunih.gov |
Future Research Directions and Open Questions for 3 Hydroxy 2,2 Dimethylpentanoic Acid
Development of Novel and Sustainable Synthetic Pathways
Currently, there is a notable absence of published, peer-reviewed methods detailing the specific synthesis of 3-hydroxy-2,2-dimethylpentanoic acid. While organic synthesis procedures exist for structurally similar compounds, such as (2SR,3RS)-2,4-dimethyl-3-hydroxypentanoic acid and (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoic acid, these methods are not directly applicable due to differences in the substitution pattern on the pentanoic acid backbone. orgsyn.orgorgsyn.org Research into derivatives of a shorter-chain analogue, 3-hydroxy-2,2-dimethylpropionic acid, has been conducted, but this does not provide a direct pathway to the target compound. rsc.org
Future research should prioritize the development of efficient and sustainable synthetic routes to this compound. Key areas for exploration include:
Retrosynthetic Analysis: Devising novel synthetic disconnections to identify readily available and cost-effective starting materials.
Stereoselective Synthesis: Developing methods to control the stereochemistry at the C3 chiral center, which is crucial for investigating its biological activity.
Green Chemistry Approaches: Investigating the use of environmentally benign reagents, solvents, and catalysts to create a sustainable synthesis process. This could involve exploring enzymatic or whole-cell biocatalytic methods. nih.gov
Elucidation of Undiscovered Metabolic Roles in Diverse Biological Systems
There is no available scientific literature that identifies or discusses a metabolic role for this compound in any biological system. Studies on other hydroxy fatty acids, such as 3-hydroxybutyrate (B1226725) and various 3-hydroxy dicarboxylic acids, have established their importance in energy metabolism and as signaling molecules. nih.govnih.gov For instance, 3-hydroxybutyrate is a key ketone body, while the excretion of 3-hydroxy dicarboxylic acids can be indicative of altered fatty acid oxidation. nih.govnih.gov
The structural similarity of this compound to these metabolically active compounds suggests that it could potentially have undiscovered roles. Future research should aim to:
Metabolomic Screening: Utilize advanced analytical techniques to screen for the presence of this compound in various biological samples (e.g., urine, plasma, tissues) under different physiological and pathological conditions.
Enzyme Assays: Investigate whether this compound can serve as a substrate or inhibitor for enzymes involved in fatty acid metabolism or other metabolic pathways.
Cellular Studies: Explore the effects of exogenously applied this compound on cellular processes such as proliferation, apoptosis, and signaling pathways.
Advances in Biocatalytic Production and Pathway Engineering for Green Chemistry
The biocatalytic production of this compound remains an unexplored field. While significant progress has been made in the metabolic engineering of microorganisms for the production of other valuable chemicals, including various hydroxy acids like 2-fluoro-3-hydroxypropionic acid, no such research has been directed towards this specific compound. nih.gov
Future research in this area should focus on:
Enzyme Discovery: Mining genomic databases for novel enzymes (e.g., reductases, hydratases) that could potentially catalyze the synthesis of this compound from simple precursors.
Pathway Construction: Designing and constructing novel metabolic pathways in microbial hosts such as E. coli or yeast for the de novo biosynthesis of the compound.
Process Optimization: Optimizing fermentation conditions and downstream processing to develop a cost-effective and sustainable biocatalytic route.
Exploration of Stereochemical Influences on Fundamental Biochemical Mechanisms
The stereochemistry of a molecule is often critical to its biological function. As this compound possesses a chiral center at the C3 position, its two enantiomers ((R)- and (S)-3-hydroxy-2,2-dimethylpentanoic acid) could have distinct interactions with biological systems. However, no studies have been conducted to investigate these potential stereochemical influences. The importance of stereochemistry has been demonstrated for other small molecules in various biological contexts. nih.gov
Key open questions for future research include:
Enantioselective Synthesis: Developing synthetic methods to produce each enantiomer in high purity.
Chiral Recognition: Investigating how the different enantiomers interact with chiral entities such as enzymes and receptors.
Differential Biological Activity: Comparing the metabolic fate and biological effects of the (R)- and (S)-enantiomers to determine if they have unique or opposing functions.
Q & A
Q. What are the primary synthetic routes for 3-hydroxy-2,2-dimethylpentanoic acid, and how do they differ in efficiency?
The compound is commonly synthesized via two methods:
- Reduction of Meldrum’s acid using a samarium diiodide-water complex, which achieves high specificity by leveraging the reagent’s selectivity for carbonyl groups .
- Oxidation of 2,2-dimethylpentanol , optimized by adjusting temperature (typically 50–80°C) and pressure (1–3 atm) to enhance yields . The first method is preferred for lab-scale purity, while the second is scalable for industrial applications.
Q. How can the structural features of this compound be confirmed experimentally?
Key techniques include:
- NMR spectroscopy : The hydroxyl (-OH) and carboxylic acid (-COOH) protons appear as broad singlets (~δ 1.5–2.5 ppm and ~δ 10–12 ppm, respectively). Methyl groups (C(CH₃)₂) show distinct splitting patterns in NMR .
- Mass spectrometry (MS) : The molecular ion peak at m/z 146.19 confirms the molar mass, while fragmentation patterns validate branching and functional groups .
Q. What are the solubility and stability considerations for this compound in aqueous and organic solvents?
- The compound is moderately soluble in polar solvents (e.g., methanol, ethanol) due to hydrogen bonding from -OH and -COOH groups.
- Stability tests indicate degradation above 80°C, necessitating storage at 4°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How can enantiomeric purity of this compound be achieved, and what analytical methods validate it?
Q. What strategies resolve contradictions in reported reaction yields for this compound’s synthesis?
Discrepancies often arise from:
- By-product formation : Monitor intermediates via TLC or GC-MS to identify side reactions (e.g., over-oxidation).
- Parameter optimization : Use response surface methodology (RSM) to statistically optimize temperature, catalyst loading, and reaction time .
Q. How does this compound interact with enzymatic systems, and what assays quantify these interactions?
- Mechanistic studies : The hydroxyl and carboxyl groups participate in hydrogen bonding with active sites of oxidoreductases (e.g., lactate dehydrogenase).
- Assays : Fluorescence quenching assays and isothermal titration calorimetry (ITC) measure binding constants () and thermodynamic parameters .
Q. What computational tools predict the compound’s reactivity in novel biochemical pathways?
- Density Functional Theory (DFT) : Models reaction pathways for esterification or lactonization, validated by comparing calculated vs. experimental IR spectra .
- Molecular docking : Predict interactions with enzymes using software like AutoDock Vina, guided by the compound’s SMILES (CC(C)(C)C(O)CC(=O)O) .
Methodological Notes
- Safety : While no direct safety data exists for this compound, structural analogs (e.g., 3-hydroxypropionic acid) suggest handling with nitrile gloves and fume hoods to avoid dermal/ocular exposure .
- Data Reproducibility : Cross-validate synthesis protocols using independent characterization (e.g., NMR, HRMS) and reference commercial standards (e.g., Enamine Ltd. ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
